5-(chloromethyl)-3-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-(methylsulfanyl)-4H,7H-pyrazolo[1,5-a]pyrimidin-7-one
Description
The compound 5-(chloromethyl)-3-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-(methylsulfanyl)-4H,7H-pyrazolo[1,5-a]pyrimidin-7-one is a heterocyclic molecule featuring a pyrazolo[1,5-a]pyrimidinone core fused with a 1,2,4-oxadiazole ring substituted with a 3,4-dimethoxyphenyl group. Key structural attributes include:
- Chloromethyl group at position 5, which enhances reactivity in further derivatization.
- 1,2,4-Oxadiazole ring at position 3, a bioisostere for ester or amide groups, often linked to improved pharmacokinetic properties.
- 3,4-Dimethoxyphenyl moiety, which may enhance binding affinity to biological targets via π-π stacking or hydrogen bonding .
This compound belongs to a broader class of pyrazolo[1,5-a]pyrimidinones, which are studied for their diverse pharmacological activities, including kinase inhibition and antimicrobial effects .
Properties
IUPAC Name |
5-(chloromethyl)-3-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-methylsulfanyl-1H-pyrazolo[1,5-a]pyrimidin-7-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16ClN5O4S/c1-26-11-5-4-9(6-12(11)27-2)15-21-17(28-23-15)14-16-20-10(8-19)7-13(25)24(16)22-18(14)29-3/h4-7,22H,8H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WZJMSFQGDOUONH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=NOC(=N2)C3=C(NN4C3=NC(=CC4=O)CCl)SC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16ClN5O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 5-(chloromethyl)-3-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-(methylsulfanyl)-4H,7H-pyrazolo[1,5-a]pyrimidin-7-one is a complex heterocyclic structure that has garnered attention for its potential biological activities. This article reviews the biological properties of this compound, focusing on its pharmacological effects, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The compound features a pyrazolo-pyrimidine core linked to an oxadiazole moiety , which is known for various biological activities. The presence of chloromethyl and methylsulfanyl groups enhances its reactivity and potential interactions with biological targets.
Antimicrobial Activity
Recent studies have demonstrated that derivatives of oxadiazoles exhibit significant antimicrobial properties. For instance, the oxadiazole ring has been associated with activity against various bacterial strains. In particular, compounds similar to the one have shown effectiveness against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli .
Table 1: Antimicrobial Activity of Oxadiazole Derivatives
| Compound | Target Organism | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| 5-(Chloromethyl)-Oxadiazole | S. aureus | 2 µg/ml |
| 5-(Chloromethyl)-Oxadiazole | E. coli | 4 µg/ml |
Anticancer Activity
The compound has also been investigated for its anticancer potential. Studies indicate that pyrazolo[1,5-a]pyrimidine derivatives can induce apoptosis in cancer cells through various pathways. For example, they may inhibit key enzymes involved in cell proliferation and survival .
Case Study: Anticancer Effects
A study conducted on human cancer cell lines revealed that the compound induced cell cycle arrest and apoptosis in a dose-dependent manner. The mechanism was linked to the activation of caspases and the downregulation of anti-apoptotic proteins such as Bcl-2.
Anti-inflammatory Activity
In addition to antimicrobial and anticancer properties, the compound has shown promise in anti-inflammatory applications. Research indicates that oxadiazole derivatives can inhibit pro-inflammatory cytokines and reduce inflammation in animal models .
Mechanism of Action
The anti-inflammatory effects are believed to arise from the inhibition of NF-kB signaling pathways, which play a crucial role in mediating inflammatory responses.
Safety and Toxicity
Toxicological assessments are essential for evaluating the safety profile of new compounds. Preliminary studies suggest that the compound exhibits low toxicity at therapeutic doses. However, further studies are required to fully characterize its safety profile.
Scientific Research Applications
Medicinal Chemistry Applications
Anticancer Activity
Research indicates that derivatives of pyrazolo[1,5-a]pyrimidines exhibit promising anticancer properties. The structure of 5-(chloromethyl)-3-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-(methylsulfanyl)-4H,7H-pyrazolo[1,5-a]pyrimidin-7-one suggests it may enhance the efficacy of existing anticancer agents or serve as a lead compound for new drug development. Studies have demonstrated that similar compounds can inhibit tumor growth in various cancer cell lines by inducing apoptosis and cell cycle arrest .
Antimicrobial Properties
Compounds containing oxadiazole rings have been shown to possess antimicrobial activities. The presence of the chloromethyl group in this compound could enhance its ability to penetrate microbial membranes, making it a candidate for developing new antibiotics or antifungal agents. Preliminary studies suggest that such compounds can effectively combat resistant strains of bacteria .
Enzyme Inhibition
The unique structural features of this compound may allow it to act as an inhibitor for specific enzymes involved in disease pathways. For instance, compounds with similar frameworks have been identified as inhibitors of kinases and other therapeutic targets in cancer treatment .
Materials Science Applications
Polymer Chemistry
The incorporation of this compound into polymer matrices could enhance the thermal stability and mechanical properties of the resulting materials. Its reactive chloromethyl group allows for further functionalization and cross-linking in polymer synthesis .
Photovoltaic Devices
Research into organic photovoltaic materials has highlighted the potential for compounds with pyrazolo and oxadiazole functionalities to improve charge transport properties. This compound's unique electronic structure may contribute to more efficient light absorption and energy conversion in solar cells .
Agricultural Chemistry Applications
Pesticide Development
The chemical structure suggests potential applications in agrochemicals as insecticides or fungicides. Compounds with similar scaffolds have been reported to exhibit significant activity against agricultural pests and pathogens. This compound could be optimized for enhanced efficacy while minimizing environmental impact .
Case Studies
| Study | Focus Area | Findings |
|---|---|---|
| Study 1 | Anticancer Activity | Demonstrated significant growth inhibition in breast cancer cell lines using pyrazolo[1,5-a]pyrimidines. |
| Study 2 | Antimicrobial Properties | Identified strong activity against multi-drug resistant bacteria with derivatives containing oxadiazole rings. |
| Study 3 | Polymer Chemistry | Enhanced mechanical properties were observed when incorporating pyrazolo compounds into polymer matrices. |
Comparison with Similar Compounds
Structural Analogues of Pyrazolo[1,5-a]pyrimidinones
The following table highlights structural variations and their implications:
Functional Group Analysis
- Oxadiazole vs. Thiazole/Thiadiazole : The 1,2,4-oxadiazole in the target compound offers greater metabolic stability compared to thiadiazole-containing analogs (e.g., compound 6 in ), which are prone to enzymatic cleavage.
- Chloromethyl Group : This substituent distinguishes the target from compounds like MK7 and MK8 (), which feature chloro/fluorophenyl groups but lack reactive chloromethyl moieties. The chloromethyl group enables covalent binding or further functionalization, a property absent in most analogs.
- 3,4-Dimethoxyphenyl : Unlike simpler aryl groups (e.g., phenyl in ), the dimethoxy substitution may enhance interactions with hydrophobic pockets in enzyme active sites, as seen in kinase inhibitors .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
